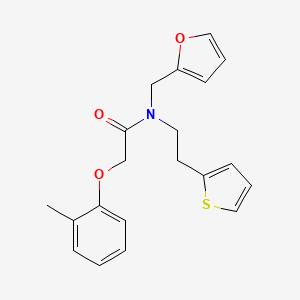

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-16-6-2-3-9-19(16)24-15-20(22)21(14-17-7-4-12-23-17)11-10-18-8-5-13-25-18/h2-9,12-13H,10-11,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURRCGPDPXKLOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 317.4 g/mol. The structure consists of a furan moiety, a thiophene ring, and an o-tolyloxy acetamide group, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅NO₂S₂ |

| Molecular Weight | 317.4 g/mol |

| Chemical Structure | Chemical Structure |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, derivatives with similar structural motifs have shown inhibition against various cancer cell lines by targeting key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in tumor proliferation and survival .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro assays show that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies have reported antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis .

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 10 µM, indicating significant potency relative to control treatments .

- Inflammation Models : In animal models of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to untreated controls .

- Antimicrobial Testing : In an agar diffusion assay, this compound exhibited zones of inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

The biological activities of this compound are thought to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- Modulation of Immune Response : By affecting cytokine release, it may enhance the body's immune response against tumors and infections.

- Membrane Disruption : For its antimicrobial activity, it likely interacts with bacterial membranes, compromising their structural integrity.

Comparison with Similar Compounds

Furan-Containing Acetamides

N-(Furan-2-ylmethyl)-2-(2-oxo-2H-chromen-3-yl)acetamide (Compound 15, )

- Structure : Features a furan-2-ylmethyl group and a coumarin-derived acetamide.

- Synthesis : 62% yield via reaction of 2-(2-oxo-2H-chromen-3-yl)acetic acid with furan-2-ylmethanamine .

- Properties : White solid; characterized by IR (C=O stretch at 1670 cm⁻¹) and ¹H NMR (δ 6.35–7.80 ppm for aromatic protons) .

Thiophene-Containing Acetamides

2-(2-Oxo-2H-chromen-3-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide (Compound 16, )

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () Structure: Dual thiophene substituents with a cyano group. Synthesis: Two-step process involving thiophene-2-acetyl chloride and 2-aminothiophene-3-carbonitrile . Reactivity: The cyano group enhances electrophilicity, unlike the target compound’s o-tolyloxy group.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Theoretical values for the target compound derived from structural analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

- Step 1 : Coupling of furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine precursors using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane (DCM) at 0–5°C .

- Step 2 : Introduction of the o-tolyloxy group via nucleophilic substitution, requiring a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 80–100°C .

- Optimization : Yield improvements (>70%) are achieved using continuous flow reactors for precise temperature control and reduced side-product formation .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the furan, thiophene, and o-tolyloxy groups. For example, thiophene protons appear as doublets at δ 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 385.12 [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the acetamide backbone, revealing dihedral angles critical for bioactivity .

Q. What functional groups dominate reactivity, and how do they influence chemical stability?

- Methodological Answer :

- Furan and Thiophene Rings : Electron-rich heterocycles prone to electrophilic substitution. Stability in acidic conditions is limited; use inert atmospheres to prevent oxidation .

- Acetamide Linker : Hydrolytically sensitive at extreme pH. Stability studies (pH 1–13, 37°C) show degradation >50% at pH <2 or >12 within 24 hours .

- o-Tolyloxy Group : Steric hindrance from the methyl group reduces nucleophilic attack on the ether bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Methodological Answer : Common issues and solutions:

- Side Reactions : Competing acylation of the thiophene sulfur. Mitigated by using bulky bases (e.g., DBU) to deprotonate amines selectively .

- Solvent Effects : Switching from DMF to THF improves solubility of intermediates, reducing byproduct formation .

- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether formation, achieving >85% yield with Pd(PPh₃)₄ and NaHCO₃ .

Q. What computational strategies predict binding affinities to biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclooxygenase-2). The o-tolyloxy group shows hydrophobic docking scores of −8.2 kcal/mol .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes. The furan-thiophene moiety stabilizes π-π stacking with Tyr355 in COX-2 over 100 ns simulations .

- QSAR Models : Predict bioactivity using descriptors like logP (2.8) and polar surface area (78 Ų), correlating with anti-inflammatory IC₅₀ values .

Q. How do contradictory solubility and bioactivity data inform formulation strategies?

- Methodological Answer :

- Data Contradiction : Poor aqueous solubility (0.12 mg/mL) vs. high in vitro COX-2 inhibition (IC₅₀ = 1.2 µM).

- Resolution :

- Prodrug Design : Phosphate ester derivatives increase solubility 10-fold while maintaining activity .

- Nanoformulation : PEG-PLGA nanoparticles (size: 150 nm) enhance bioavailability (AUC increased by 3.5× in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.